3-Methoxy-17-(trifluoroacetyl)-morphinan is a synthetic compound characterized by the molecular formula and a molecular weight of 353.379 g/mol. This compound is a derivative of morphinan, which is a class of compounds that includes various opiates and their analogs. The trifluoroacetyl group in its structure enhances its pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
The compound can be synthesized through various chemical methods, with some approaches utilizing chiral catalysts to achieve specific stereochemical configurations. It is primarily studied for its potential applications in pain management and neurological disorders, as well as its role in organic synthesis as an intermediate.
3-Methoxy-17-(trifluoroacetyl)-morphinan falls under the category of morphinan derivatives. Morphinans are known for their analgesic properties and interactions with opioid receptors in the central nervous system. This specific compound's classification is essential for understanding its potential therapeutic applications.
The synthesis of 3-Methoxy-17-(trifluoroacetyl)-morphinan can be accomplished through several methods, often involving multi-step processes:
The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to achieve high yields and purity. For instance, the use of toluene as a solvent during acetylation reactions has shown promising results in terms of yield and purity levels exceeding 98% .
The molecular structure of 3-Methoxy-17-(trifluoroacetyl)-morphinan features a complex arrangement typical of morphinan derivatives:
COC1=CC2=C(CC3C4C2(CCCC4)CCN3C(=O)C(F)(F)F)C=C1
The compound's structural data includes:
COC1=CC2=C(C[C@@H]3[C@@H]4[C@@]2(CCCC4)CCN3C(=O)C(F)(F)F)C=C1
This structural complexity contributes to its unique pharmacological properties and potential interactions with biological targets.
3-Methoxy-17-(trifluoroacetyl)-morphinan can undergo various chemical reactions:
The specific conditions for these reactions vary widely based on the desired outcome and the reagents used. For example, oxidation reactions often require controlled temperatures and specific oxidizing agents to prevent overoxidation or degradation of sensitive functional groups .
The mechanism of action for 3-Methoxy-17-(trifluoroacetyl)-morphinan primarily involves its interaction with opioid receptors in the central nervous system:
This interaction modulates various signaling pathways involved in pain perception and response .
Key chemical properties include:
Relevant data from studies indicate that the compound exhibits significant stability when stored properly .
3-Methoxy-17-(trifluoroacetyl)-morphinan has several notable applications:
Research continues into its therapeutic uses, especially concerning opioid receptor modulation and potential applications in treating neurological disorders .
The isolation of morphine from Papaver somniferum latex in 1804 by Friedrich Sertürner marked the dawn of alkaloid chemistry and opioid pharmacology [2] [6]. This breakthrough laid the groundwork for a century of research into morphinan alkaloids—tetracyclic compounds characterized by a benzylisoquinoline core. Hungarian chemist János Kabay revolutionized morphine production in the 1920s by developing a method to extract alkaloids directly from poppy straw, bypassing labor-intensive opium harvesting and enabling industrial-scale production of semisynthetic opioids [2] [6]. The structural complexity of morphinans (e.g., morphine, codeine, thebaine) presented both challenges and opportunities for synthetic modification. Early efforts focused on simplifying the morphine scaffold to mitigate adverse effects while retaining analgesia, exemplified by the 1948 total synthesis of morphinan by Grewe and Mondon [3]. This era established morphinans as a privileged scaffold in medicinal chemistry, with modifications at C-3, C-6, C-14, and N-17 proving critical for tuning receptor interactions [7] [9].
Table 1: Key Morphinan Alkaloids and Their Synthetic Derivatives
Compound | Core Modification | Pharmacological Role |
---|---|---|
Morphine | 3-OH, 6-OH, N-17-CH₃ | μ-OR agonist |
Thebaine | 3-OCH₃, 4,5-epoxy, 6-OCH₃, N-17-CH₃ | Precursor for synthetics |
Buprenorphine | 3-OH, 6-OCH₃, C-6/14 etheno, N-17-CF₃ | Partial μ-OR agonist |
3-Methoxy-17-(trifluoroacetyl)-morphinan | 3-OCH₃, N-17-COCF₃ | μ-OR affinity modulator |
3-Methoxy-17-(trifluoroacetyl)-morphinan exemplifies strategic functionalization to optimize receptor binding. The 3-methoxy group enhances metabolic stability compared to 3-hydroxy analogs like morphine, reducing first-pass glucuronidation [7]. Concurrently, the 17-trifluoroacetyl moiety (–COCF₃) introduces steric bulk and electron-withdrawing properties that profoundly alter nitrogen basicity and receptor engagement. This modification disrupts hydrogen bonding at the μ-opioid receptor (μ-OR) orthosteric site, shifting ligand efficacy toward partial agonism or antagonism [4] [9].
Diels-Alder adducts of morphinan-6,8-dienes (e.g., thebaine derivatives) provided critical insights into structure-activity relationships (SAR). Cycloadducts like 6,14-ethenomorphinans lock ring C in a rigid conformation, enhancing affinity for κ- and δ-opioid receptors. When combined with N-17 trifluoroacetylation, such compounds exhibit subnanomolar Ki values at κ-OR [9]. Molecular docking studies reveal that the trifluoroacetyl group occupies a hydrophobic subpocket near transmembrane helix 7 of μ-OR, displacing water molecules that typically stabilize agonist-bound states [4]. This explains the ligand "bias" observed in compounds like TRV130 (oliceridine), where N-acyl modifications favor G-protein signaling over β-arrestin recruitment—a mechanism linked to reduced respiratory depression [4].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3